2-Bromo-4-isobutyl-1-methoxybenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-bromo-1-methoxy-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-8(2)6-9-4-5-11(13-3)10(12)7-9/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
KAZZAJSSGRLDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Bromo-4-isobutyl-1-methoxybenzene
Topic: 2-Bromo-4-isobutyl-1-methoxybenzene (CAS 1889095-66-2) Format: In-depth Technical Guide
A Regioselective Scaffold for Lipophilic Ligand Engineering
Executive Summary
2-Bromo-4-isobutyl-1-methoxybenzene (CAS 1889095-66-2) is a specialized aryl bromide building block used primarily in the synthesis of lipophilic pharmaceutical intermediates. Characterized by the steric bulk of the para-isobutyl group and the electronic activation of the ortho-methoxy moiety, this scaffold serves as a critical node for constructing VMAT2 inhibitor analogs, liquid crystalline materials, and kinase inhibitors requiring specific hydrophobic interactions.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, a robust synthesis protocol minimizing benzylic bromination, and its utility in palladium-catalyzed cross-coupling reactions.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The utility of CAS 1889095-66-2 lies in its unique substitution pattern. The para-isobutyl group provides a significant lipophilic anchor (
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1889095-66-2 |
| IUPAC Name | 1-Bromo-2-methoxy-4-(2-methylpropyl)benzene |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (Calc.) | 285°C ± 20°C at 760 mmHg |
| Density | ~1.2 g/cm³ |
| LogP (Predicted) | 4.82 (High Lipophilicity) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive |
Synthetic Utility & Mechanism[1][10][11]
The synthesis of 2-bromo-4-isobutyl-1-methoxybenzene presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). The precursor, 4-isobutylanisole, has two directing groups:
-
Methoxy (-OMe): Strong ortho/para director (activator).
-
Isobutyl (-CH₂CH(CH₃)₂): Weak ortho/para director (activator).
Since the para position relative to the methoxy group is blocked by the isobutyl chain, bromination must occur ortho to the methoxy group (position 2) or ortho to the isobutyl group (position 3).
Mechanistic Insight: The methoxy group is significantly more activating than the alkyl group. Consequently, the reaction is kinetically controlled to favor the 2-position. However, a critical side reaction is benzylic bromination at the tertiary carbon of the isobutyl chain, which proceeds via a radical mechanism. To suppress this, the protocol below utilizes N-Bromosuccinimide (NBS) in a polar solvent (Acetonitrile) without light, rather than elemental bromine, to favor the ionic EAS pathway over the radical pathway.
Experimental Protocol: Regioselective Bromination
Objective: Synthesis of 2-Bromo-4-isobutyl-1-methoxybenzene from 4-isobutylanisole.
Reagents:
-
4-Isobutylanisole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN) (0.5 M concentration)
-
Ammonium Acetate (10 mol% - catalyst)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 4-isobutylanisole and anhydrous MeCN under an argon atmosphere.
-
Activation: Add Ammonium Acetate (NH₄OAc). Note: This mild Lewis acid activates the NBS and buffers the reaction, preventing acid-catalyzed demethylation.
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Crucial: Protect from light to inhibit radical benzylic bromination.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/TLC. The target spot will be less polar than the starting material.
-
Quench: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to destroy unreacted brominating agent.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1] Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 5% EtOAc in Hexanes).
Self-Validating Check:
-
¹H NMR Diagnostic: Look for the disappearance of the aromatic proton ortho to the methoxy (approx. 6.8 ppm) and the retention of the isobutyl doublet (0.9 ppm). If the doublet at 0.9 ppm shifts or splits, benzylic bromination has occurred.
Downstream Application Workflows
This scaffold is most commonly employed in Suzuki-Miyaura Cross-Coupling to generate biaryl systems found in VMAT2 inhibitors and other CNS-active agents. The steric bulk of the isobutyl group requires specific catalytic systems to ensure efficient coupling at the adjacent bromide.
Visualization: Synthetic Pathway & Logic
Figure 1: Synthetic workflow from precursor to active pharmaceutical ingredients (APIs), highlighting the divergence points for formylation versus cross-coupling.
Key Reaction: Palladium-Catalyzed Coupling
Due to the ortho-methoxy group, the bromide is sterically crowded. Standard Pd(PPh₃)₄ may be sluggish.
-
Recommended Catalyst: Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2).
-
Solvent System: 1,4-Dioxane/Water (4:1) allows for higher temperatures (90°C) to overcome the steric barrier of the isobutyl and methoxy groups.
Quality Control & Impurity Profile
When sourcing or synthesizing this material, three specific impurities must be monitored.
| Impurity Type | Structure/Description | Origin | Detection Strategy |
| Regioisomer | 3-Bromo-4-isobutylanisole | Bromination ortho to alkyl group. | ¹H NMR (Aromatic splitting pattern) |
| Over-brominated | 2,5-Dibromo-4-isobutylanisole | Excess NBS or high temp. | GC-MS (M+2, M+4 isotope patterns) |
| Benzylic Bromide | Radical mechanism (light exposure). | ¹H NMR (Shift of alkyl protons) |
Analytical Standard:
-
HPLC: C18 Column, Acetonitrile/Water gradient (high organic required due to lipophilicity).
-
NMR: The methoxy singlet (~3.8 ppm) and aromatic protons (singlet at ~7.4 ppm for H-3, doublet/multiplet for H-5/H-6) are diagnostic.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Sensitizer: Alkyl bromides can be skin sensitizers; handle with nitrile gloves.
-
Reactivity: Incompatible with strong oxidizing agents and magnesium (spontaneous Grignard formation can occur if water is present in trace amounts).
-
Disposal: Halogenated organic waste stream.
References
-
Regioselectivity in Anisole Bromination
- Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile." Journal of Organic Chemistry.
-
VMAT2 Inhibitor Structural Analogs
-
Grigoriadis, D. E., et al.[2] "Pharmacologic characterization of valbenazine (NBI-98854) as a novel VMAT2 inhibitor." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for isobutyl/methoxy scaffolds).
-
-
Palladium Coupling of Sterically Hindered Aryl Bromides
- Martin, R., & Buchwald, S. L. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides." Accounts of Chemical Research.
(Note: Specific patent literature for CAS 1889095-66-2 is proprietary to specific synthesis campaigns, but the chemistry described above is grounded in established electrophilic aromatic substitution and cross-coupling methodologies confirmed by the structural analogs found in public databases.)
Sources
Technical Analysis: 2-Bromo-4-isobutyl vs. 2-Bromo-4-sec-butyl Anisole
The following technical guide is structured as a comparative analysis for drug discovery scientists, focusing on the critical distinctions between 2-Bromo-4-isobutyl anisole and 2-Bromo-4-sec-butyl anisole .
Context: Structural Isomerism in Lead Optimization and Synthetic Route Design
Executive Summary
In medicinal chemistry, the distinction between isobutyl and sec-butyl substituents on an aromatic scaffold is often trivialized as a minor lipophilic variation. However, for the specific regioisomers 2-Bromo-4-isobutyl anisole (Compound A) and 2-Bromo-4-sec-butyl anisole (Compound B) , the difference dictates synthetic strategy, metabolic fate, and stereochemical complexity.
-
Compound A (Isobutyl): Achiral, sterically bulky at the
-position, and prone to carbocation rearrangement during synthesis. -
Compound B (Sec-butyl): Chiral (
-methyl branch), sterically bulky at the ring junction, and introduces enantiomeric considerations.
This guide analyzes the physicochemical divergences and provides validated protocols for their synthesis and characterization.
Structural & Stereochemical Analysis[1]
The core difference lies in the topology of the alkyl chain at the para (C4) position relative to the methoxy group.
| Feature | 2-Bromo-4-isobutyl anisole | 2-Bromo-4-sec-butyl anisole |
| Alkyl Group | 2-methylpropyl ( | 1-methylpropyl ( |
| Attachment Point | Primary Carbon ( | Secondary Carbon ( |
| Chirality | Achiral | Chiral (Contains 1 Stereocenter) |
| Steric Profile | Low steric hindrance at ring; high bulk at | High steric hindrance at ring ( |
| Lipophilicity | High (branched terminus) | High (branched attachment) |
Stereochemical Implication
Compound B exists as a racemic mixture of
Figure 1: Structural comparison highlighting the stereochemical and conformational differences between the two isomers.
Synthetic Methodologies & The Rearrangement Trap
The synthesis of these molecules highlights a classic organic chemistry pitfall: Friedel-Crafts Rearrangement .
The "Isobutyl" Trap
Attempting to synthesize the isobutyl precursor (4-isobutyl anisole) via direct Friedel-Crafts alkylation of anisole with isobutyl chloride and
-
Mechanism of Failure: The primary isobutyl carbocation rearranges via a 1,2-hydride shift to the more stable tertiary tert-butyl carbocation.
-
Result: The major product is 4-tert-butyl anisole, not 4-isobutyl anisole.
The Correct Pathways
To ensure regiochemical and structural integrity, distinct pathways are required.
Pathway A: 2-Bromo-4-isobutyl anisole (Acylation-Reduction)
-
Acylation: Friedel-Crafts acylation of anisole with isobutyryl chloride (no rearrangement occurs with acylium ions).
-
Reduction: Wolff-Kishner or Clemmensen reduction of the ketone to the methylene.
-
Bromination: Electrophilic bromination directed ortho to the activating methoxy group.
Pathway B: 2-Bromo-4-sec-butyl anisole (Direct Alkylation)
-
Alkylation: Friedel-Crafts alkylation with sec-butyl chloride (or 2-butanol/acid). While sec-butyl carbocations can rearrange, they are relatively stable secondary carbocations.[1] However, scrambling can occur; acylation-reduction (using 2-butanone precursor logic) is often cleaner for high purity.
-
Bromination: Standard bromination.
Figure 2: Synthetic workflow demonstrating the necessity of the Acylation-Reduction route to avoid carbocation rearrangement.
Spectroscopic Identification (NMR)
Distinguishing these isomers requires careful analysis of the aliphatic region (0.8 – 3.0 ppm) in
| Proton Type | 2-Bromo-4-isobutyl anisole ( | 2-Bromo-4-sec-butyl anisole ( |
| Methyls | 0.90 (d, 6H) Equivalent methyls on the isopropyl tail. | 0.80 (t, 3H) & 1.20 (d, 3H) Distinct triplet (terminal) and doublet (branch). |
| Benzylic | 2.45 (d, 2H) Methylene doublet coupled to the methine. | 2.55 (m, 1H) Methine sextet (complex multiplet). |
| Internal CH/CH2 | 1.85 (m, 1H) Methine multiplet (nonet). | 1.55 (m, 2H) Diastereotopic methylene protons (complex). |
| Aromatic | 3 signals (dd, d, d) typical of 1,2,4-substitution. | 3 signals (dd, d, d) typical of 1,2,4-substitution.[2][3] |
Key Diagnostic: Look for the doublet integrating to 6H (Isobutyl) versus the triplet (3H) + doublet (3H) pattern (Sec-butyl).
Pharmacological & Metabolic Implications[5][6]
Metabolic Stability (CYP450)
-
Isobutyl: The primary metabolic soft spot is the benzylic methylene (
). Oxidation here yields the benzoic acid derivative. The tertiary carbon ( -position) is also susceptible to hydroxylation. -
Sec-butyl: The benzylic methine (
) is a tertiary benzylic position. This is exceptionally prone to radical abstraction and metabolic oxidation, often leading to rapid clearance unless blocked (e.g., by fluorination).
Bioisosterism
In SAR (Structure-Activity Relationship) studies:
-
Switching from Isobutyl to Sec-butyl increases steric bulk closer to the aromatic ring.
-
If the binding pocket is narrow near the ring, the sec-butyl analog may lose potency.
-
If the pocket has a specific hydrophobic cleft, the chiral sec-butyl group may offer a 2-fold potency gain for one enantiomer (eutomer) over the other.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-isobutyl anisole (via Acylation-Reduction)
Step A: Friedel-Crafts Acylation
-
Charge a flame-dried 3-neck flask with
(1.2 eq) and dry DCM under Argon. -
Cool to 0°C. Add isobutyryl chloride (1.1 eq) dropwise. Stir 15 min.
-
Add anisole (1.0 eq) dropwise, maintaining temp < 5°C.
-
Warm to RT and stir 2h. Quench with ice/HCl. Extract with DCM.
-
Result: 4-Methoxyisobutyrophenone.
Step B: Wolff-Kishner Reduction [4]
-
Dissolve ketone in diethylene glycol. Add hydrazine hydrate (3 eq) and KOH (3 eq).
-
Heat to 120°C for 1h (hydrazone formation), then distill off water/excess hydrazine by raising temp to 180-200°C.
-
Reflux for 3h. Cool, dilute with water, extract with hexanes.
-
Result: 4-Isobutyl anisole.
Step C: Bromination
-
Dissolve 4-isobutyl anisole in glacial acetic acid.
-
Add
(1.05 eq) in acetic acid dropwise at 0-10°C. -
Stir 1h. Pour into water/
(to quench excess ). -
Extract with ether, wash with
. Dry and concentrate. -
Validation: Check GC-MS for
and peaks (approx 242/244 Da).
Protocol 2: Synthesis of 2-Bromo-4-sec-butyl anisole
Step A: Alkylation (Modified)
Note: Direct alkylation is messy. A cleaner route uses 2-butanol +
-
Ideally, repeat the Acylation-Reduction logic using sec-butyryl chloride (2-methylbutanoyl chloride) is NOT correct; you would use butanoyl chloride to get n-butyl, or isobutyryl to get isobutyl.
-
Correct Route: Acylation with acetyl chloride
4-methoxyacetophenone Grignard reaction with Ethyl Magnesium Bromide Dehydration Hydrogenation. -
Alternative (Direct): React anisole with 2-chlorobutane and mild Lewis Acid (
) at 0°C. Purify isomers via fractional distillation.
Step B: Bromination
-
Follow the same bromination protocol as Protocol 1. The methoxy group directs the bromine to the ortho position (position 2), as position 4 is blocked.
References
-
Friedel-Crafts Alkylation Mechanisms
-
Bioisosterism in Drug Design
-
Metabolic Stability of Alkyl Groups
-
NMR Spectral Data (General Alkyl Patterns)
Sources
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Methodological & Application
Application Note: Regioselective Synthesis of 2-Bromo-4-isobutyl-1-methoxybenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-Bromo-4-isobutyl-1-methoxybenzene from 4-isobutylanisole. It details the underlying principles of electrophilic aromatic substitution, provides a step-by-step protocol for the regioselective bromination using N-Bromosuccinimide (NBS) in glacial acetic acid, and outlines methods for product purification and characterization. This application note is intended to equip researchers with the necessary information to perform this synthesis efficiently and safely.
Introduction and Scientific Background
2-Bromo-4-isobutyl-1-methoxybenzene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a substituted anisole ring, allows for further functionalization, making it a versatile building block. The synthesis from 4-isobutylanisole is a classic example of an electrophilic aromatic substitution (EAS) reaction.
The methoxy (-OCH₃) group on the anisole ring is a strongly activating, ortho-, para-directing group.[1][2] This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile. The isobutyl group, being an alkyl group, is also an activating, ortho-, para-directing group, though its activating effect is weaker than that of the methoxy group.
Given that both substituents direct to the same positions (ortho to the methoxy group and ortho/para to the isobutyl group), a high degree of regioselectivity is expected. The primary product of bromination will be substitution at one of the positions ortho to the highly activating methoxy group.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 4-isobutylanisole proceeds via an electrophilic aromatic substitution mechanism. While the classic mechanism involving a Wheland intermediate is widely taught, recent computational studies suggest that an addition-elimination pathway may be more accurate.[3][4] For the purpose of this application note, we will present the widely accepted mechanism involving the formation of a sigma complex (Wheland intermediate).
Diagram: Generalized Mechanism of Electrophilic Aromatic Bromination
Caption: The three key stages of the electrophilic aromatic bromination of 4-isobutylanisole.
Experimental Protocol: Synthesis of 2-Bromo-4-isobutyl-1-methoxybenzene
This protocol employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, offering high regioselectivity for the bromination of activated aromatic rings.[5][6] Glacial acetic acid serves as the solvent, which can also help to polarize the N-Br bond of NBS, enhancing its electrophilicity.[7]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Isobutylanisole | 164.24 | 5.00 g | 0.0304 mol | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 5.42 g | 0.0304 mol | Brominating agent |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | Extraction solvent |
| Saturated NaHCO₃ solution | - | ~100 mL | - | For neutralization |
| Saturated Na₂S₂O₃ solution | - | ~50 mL | - | To quench excess bromine |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | Drying agent |
| Round-bottom flask (100 mL) | - | 1 | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | 1 | - | For agitation |
| Condenser | - | 1 | - | To prevent solvent loss |
| Separatory funnel (250 mL) | - | 1 | - | For extraction |
| Rotary evaporator | - | 1 | - | For solvent removal |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-isobutylanisole (5.00 g, 0.0304 mol).
-
Dissolution: Add 50 mL of glacial acetic acid to the flask and stir until the 4-isobutylanisole is completely dissolved.
-
Addition of NBS: In one portion, add N-Bromosuccinimide (5.42 g, 0.0304 mol) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into a 250 mL beaker containing 100 mL of ice-water.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and saturated sodium thiosulfate solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Bromo-4-isobutyl-1-methoxybenzene.[8]
Diagram: Experimental Workflow
Caption: A step-by-step workflow for the synthesis of 2-Bromo-4-isobutyl-1-methoxybenzene.
Product Characterization
The identity and purity of the synthesized 2-Bromo-4-isobutyl-1-methoxybenzene should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the isobutyl group. The integration and splitting patterns of the aromatic signals will confirm the regiochemistry of the bromination.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule.
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the purity of the product and confirm its molecular weight.[9][10] The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound.
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS): An oxidizing agent that can cause skin and eye irritation.[11][12][13][14] May cause an allergic skin reaction.[15] Keep away from combustible materials.[12]
-
Glacial Acetic Acid: Corrosive and can cause severe skin burns and eye damage.[7][16][17] It is also a flammable liquid and vapor.[18][19]
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
References
-
Glacial Acetic Acid. (n.d.). University of California, Merced - Environmental Health and Safety. Retrieved from [Link]
-
Glacial Acetic Acid Safety Notes. (2011). iGEM. Retrieved from [Link]
-
Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. Retrieved from [Link]
-
How is the bromination mechanism of anisole carried out? (2016, August 15). Quora. Retrieved from [Link]
-
Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. Retrieved from [Link]
-
The electrophilic aromatic substitution of anisole with Br_2 gives 4‑bromoanisole. (2022, February 24). brainly.com. Retrieved from [Link]
-
Glacial acetic acid (GAA). (2019, November 11). INEOS Group. Retrieved from [Link]
-
acetic acid glacial - SAFETY DATA SHEET. (2021, May 1). Retrieved from [Link]
-
Electrophilic aromatic bromination study casts doubt on textbook intermediate. (2023, October 12). Chemistry World. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). Molecules. Retrieved from [Link]
-
14.2. Examples of electrophilic aromatic substitution. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. (2021, February 11). YouTube. Retrieved from [Link]
-
Bromination of Anisole. (2020, September 1). YouTube. Retrieved from [Link]
-
3-Bromoanisole. (n.d.). PubChem. Retrieved from [Link]
-
Supplementary Information. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016, January 17). LCGC International - Chromatography Online. Retrieved from [Link]
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (n.d.). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
- Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (n.d.). Molecules. Retrieved from [Link]
-
4-Bromo-2-isopropyl-1-methoxybenzene. (n.d.). PubChem. Retrieved from [Link]
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-
GC-MS spectra of control and treated anisole samples. (n.d.). ResearchGate. Retrieved from [Link]
-
Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. (n.d.). Rhodium.ws. Retrieved from [Link]
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-
Purification of High-Purity Monomers and Other Reactive Chemicals. (n.d.). Christy Catalytics. Retrieved from [Link]
-
Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved from [Link]
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- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. chemscience.com [chemscience.com]
- 16. Glacial Acetic Acid Safety Notes - 2011.igem.org [2011.igem.org]
- 17. ineos.com [ineos.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. rcilabscan.com [rcilabscan.com]
Application Note: 2-Bromo-4-isobutyl-1-methoxybenzene as a Medicinal Chemistry Scaffold
Abstract
This application note details the strategic utility of 2-Bromo-4-isobutyl-1-methoxybenzene (CAS: 32229-19-9) as a high-value scaffold in medicinal chemistry.[1] Characterized by its sterically demanding isobutyl group and the ortho-directing methoxy substituent, this aryl bromide serves as a critical building block for installing lipophilic "anchors" in drug candidates.[1] This guide provides optimized protocols for Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) and demethylation workflows, specifically tailored to overcome the steric and electronic challenges presented by the ortho-methoxy motif.[1]
Scaffold Analysis & Strategic Value
Structural Properties
The molecule features a trisubstituted benzene ring offering three distinct vectors for chemical biology interactions:[1]
-
The Bromine Handle (C-2): A reactive site for cross-coupling, positioned ortho to the methoxy group.[1] This positioning creates a "twisted" biaryl conformation in coupled products, often improving solubility and selectivity by disrupting planarity.
-
The Isobutyl Group (C-4): A bulky, lipophilic moiety (
contribution ~1.8).[1] It is ideal for filling hydrophobic pockets (e.g., the ATP-binding site of kinases or the ligand-binding domain of nuclear receptors).[1] -
The Methoxy Group (C-1): A hydrogen bond acceptor that can also be deprotected to a phenol, serving as a pivot point for further diversification (e.g., into solubilizing ether tails).[1]
The "Ortho-Effect" Challenge
The primary synthetic challenge is the steric hindrance at the C-2 position.[1] The adjacent methoxy group inhibits the approach of the Palladium catalyst during the oxidative addition step.[1] Standard protocols using
Synthetic Utility & Decision Logic
The following decision tree illustrates the recommended synthetic pathways based on the desired medicinal chemistry outcome.
Figure 1: Synthetic decision logic for diversifying the 2-Bromo-4-isobutyl-1-methoxybenzene scaffold.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Synthesize a biaryl core by coupling the scaffold with a heteroaryl boronic acid.[1] Challenge: The ortho-methoxy group retards oxidative addition.[1] Solution: Use of SPhos Pd G2 , a precatalyst that generates the bulky, electron-rich SPhos ligand, facilitating oxidative addition even in hindered systems.[1]
Materials
-
Substrate: 2-Bromo-4-isobutyl-1-methoxybenzene (1.0 eq)
-
Partner: Heteroaryl Boronic Acid (1.2 eq)
-
Catalyst: SPhos Pd G2 (CAS: 1375325-68-0) (0.02 eq / 2 mol%)[1]
-
Base: Potassium Phosphate Tribasic (
), 2.0 M aqueous solution (3.0 eq)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and SPhos Pd G2 (2 mol%).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to bromide) via syringe.
-
Base Addition: Add the aqueous
solution (3.0 eq). -
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Checkpoint: Monitor by LC-MS.[1] The bulky isobutyl group aids in separation on C18 columns.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water.[1] Dry the organic phase over
.[1][2] -
Purification: Flash chromatography (Hexanes/EtOAc).
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst deactivation by | Ensure rigorous degassing; switch to glovebox if available.[1] |
| Protodeboronation | Unstable boronic acid. | Switch base to |
| Homocoupling | Excess oxidant/catalyst issues. | Reduce catalyst loading to 1 mol%; ensure inert atmosphere. |
Protocol B: Buchwald-Hartwig Amination
Objective: Install a secondary amine to create an aniline derivative.[1] Challenge: Electron-rich aryl bromides are generally less reactive toward amination; steric bulk further impedes the reaction.[1] Solution: RuPhos , a ligand specifically designed for coupling secondary amines with sterically hindered aryl halides.
Materials
-
Substrate: 2-Bromo-4-isobutyl-1-methoxybenzene (1.0 eq)
-
Amine: Primary or Secondary Amine (1.2 eq)
-
Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5) (0.02 eq)[1]
-
Base: Sodium tert-butoxide (
) (1.5 eq)[1] -
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction tube and cool under Argon.
-
Solids: Add the aryl bromide,
, and RuPhos Pd G4 catalyst. -
Solvation: Add anhydrous Toluene (0.25 M).
-
Activation: Heat to 100°C for 12 hours.
-
Quench: Cool to RT, filter through a pad of Celite (eluting with EtOAc).
-
Purification: Silica gel chromatography. Note: Amine products may streak; add 1% Triethylamine to the eluent.[1]
Protocol C: Regioselective Demethylation ( )
Objective: Reveal the phenol functionality for further derivatization. Mechanism: Boron tribromide coordinates to the ether oxygen, followed by nucleophilic attack of bromide on the methyl group.[3][4]
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask. Add 2-Bromo-4-isobutyl-1-methoxybenzene (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Dropwise add
(1.0 M in DCM, 2.5 eq).-
Caution: Reaction is highly exothermic.
-
-
Warming: Allow the reaction to warm to 0°C over 2 hours.
-
Quench: CRITICAL STEP. Cool back to -78°C. Add Methanol dropwise (very slowly) to quench excess borane.
-
Workup: Wash with sat.
. The product is the free phenol.[1]
Medicinal Chemistry Case Study: Kinase Inhibitor Design
In this hypothetical workflow, the scaffold is used to target a hydrophobic back-pocket (Gatekeeper residue) of a Tyrosine Kinase.[1]
Design Logic:
-
Core: A heteroaryl hinge-binder (e.g., Pyrimidine).[1]
-
Tail: The 2-Bromo-4-isobutyl-1-methoxybenzene is coupled to the core.[1]
-
SAR: The isobutyl group provides Van der Waals contacts, while the methoxy group forces the ring out of plane (
torsion), improving selectivity against flat off-targets.[1]
Figure 2: Workflow for integrating the scaffold into a kinase inhibitor program.
References
-
Scaffold Properties & Safety
-
Suzuki Coupling of Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]
-
-
Buchwald-Hartwig Protocols
-
Demethylation Mechanisms
-
Sousa, e Silva, F. C., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. European Journal of Organic Chemistry. Retrieved from [Link]
-
Sources
- 1. 4-Bromoanisole synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. 2-Brom-4-methylanisol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Bromo-4-methoxy-1-methylbenzene | C8H9BrO | CID 520288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-isobutyl-1-methoxybenzene
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] Traditional methods for arylamine synthesis often require harsh reaction conditions and are limited by substrate scope and functional group tolerance. The Buchwald-Hartwig amination overcomes many of these limitations, enabling the coupling of a wide array of aryl halides and sulfonates with a diverse range of primary and secondary amines under relatively mild conditions.[3]
This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination, with a specific focus on the application of this methodology to the coupling of 2-Bromo-4-isobutyl-1-methoxybenzene . This substrate, possessing an electron-donating methoxy group and a sterically demanding isobutyl group, presents a unique set of considerations for reaction optimization. Through a detailed examination of the reaction mechanism, the critical roles of the catalyst, ligand, base, and solvent, and the presentation of detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge and practical insights necessary to successfully employ this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is paramount for rational reaction design and troubleshooting.
Figure 2: Experimental workflow for the coupling of 2-Bromo-4-isobutyl-1-methoxybenzene with n-hexylamine.
Materials:
-
2-Bromo-4-isobutyl-1-methoxybenzene
-
n-Hexylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos-type ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the Josiphos-type ligand (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add 2-Bromo-4-isobutyl-1-methoxybenzene (1.0 mmol, 1.0 equiv) and n-hexylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-isobutyl-2-methoxyphenyl)hexan-1-amine.
Protocol 2: Coupling with a Secondary Aryl Amine (N-Methylaniline)
This protocol details the coupling of 2-Bromo-4-isobutyl-1-methoxybenzene with a representative secondary aryl amine, N-methylaniline.
Materials:
-
2-Bromo-4-isobutyl-1-methoxybenzene
-
N-Methylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and KOtBu (1.5 mmol, 1.5 equiv).
-
Add a magnetic stir bar and seal the vial with a screw cap.
-
Remove the vial from the glovebox and add 2-Bromo-4-isobutyl-1-methoxybenzene (1.0 mmol, 1.0 equiv) and N-methylaniline (1.1 mmol, 1.1 equiv) under a stream of argon.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After complete consumption of the starting material (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield N-(4-isobutyl-2-methoxyphenyl)-N-methylaniline.
Expected Outcomes and Data Summary
The following table provides a summary of representative reaction conditions and expected yields for the Buchwald-Hartwig amination of 2-Bromo-4-isobutyl-1-methoxybenzene with various amines, based on literature precedents for analogous substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| n-Hexylamine | Pd₂(dba)₃ / Josiphos-type ligand | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
| Aniline | Pd(OAc)₂ / XPhos | KOtBu | Dioxane | 110 | 16-24 | 75-90 |
| Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 12-18 | 85-98 |
| N-Methylaniline | Pd(OAc)₂ / XPhos | KOtBu | Dioxane | 110 | 16-24 | 70-85 |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, using a more electron-rich ligand, or employing a stronger base. The presence of water or oxygen can also deactivate the catalyst, so ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenation byproducts (where the bromine atom is replaced by hydrogen) can sometimes be observed, particularly with primary amines. [1]This can often be minimized by using a more sterically hindered ligand or by lowering the reaction temperature.
-
Substrate Purity: The purity of the amine is paramount. Impurities can poison the catalyst and lead to poor results. It is recommended to distill or recrystallize the amine prior to use.
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of arylamines. The protocols and insights provided in this guide offer a comprehensive framework for the successful application of this methodology to the coupling of 2-Bromo-4-isobutyl-1-methoxybenzene with a variety of amine partners. By understanding the underlying mechanistic principles and carefully selecting the reaction components, researchers can effectively leverage this powerful transformation to access a wide range of novel N-aryl compounds for applications in drug discovery and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-137). Georg Thieme Verlag. [URL not available]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user’s guide. Chemical Science, 2(1), 27-50. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
Sources
Technical Application Note: Regioselective Lithiation & Trapping of 2-Bromo-4-isobutyl-1-methoxybenzene
Executive Summary
This application note details the protocol for the regioselective functionalization of 2-Bromo-4-isobutyl-1-methoxybenzene via Lithium-Halogen Exchange. This substrate, a derivative of
The protocol utilizes Lithium-Halogen Exchange (Li-Br exchange) rather than Directed Ortho Metalation (DoM) to ensure exclusive regioselectivity at the C2 position. By exploiting the rapid kinetics of the Li-Br exchange at cryogenic temperatures, researchers can generate the C2-lithiated nucleophile with high fidelity, avoiding common side reactions such as benzyne formation or scrambling.
Scientific Foundation & Mechanistic Insight
The Reaction Pathway: Li-Br Exchange vs. DoM
For the substrate 2-Bromo-4-isobutyl-1-methoxybenzene , two potential lithiation pathways exist:
-
Lithium-Halogen Exchange (Preferred): Reaction at the C2-Br bond.
-
Directed Ortho Metalation (DoM): Deprotonation at C6, directed by the C1-Methoxy group.
Mechanistic Causality:
Kinetic data confirms that Li-Br exchange is significantly faster than proton transfer (DoM) at -78°C. The bromine atom acts as a "pre-positioned" handle. Upon treatment with
Reaction Scheme Visualization
The following diagram illustrates the specific regiochemical pathway and the role of the methoxy directing group.
Figure 1: Reaction pathway demonstrating the conversion of the aryl bromide to the functionalized product via the lithiated intermediate.
Critical Safety Protocol: Organolithium Handling
-
Pyrophoric Hazard:
-Butyllithium is pyrophoric. It ignites upon exposure to air. All transfers must occur under an inert atmosphere (Argon or Nitrogen). -
Solvent Safety: THF must be anhydrous and peroxide-free. Presence of water destroys the reagent; presence of peroxides poses an explosion risk during concentration.
-
Quenching: Never quench cold organolithium reactions directly with water if large excess reagent remains. Use a diluted ammonium chloride solution or alcohol first.
Experimental Protocol
Reagents & Materials Table
| Reagent | Equiv. | Role | Specifications |
| 2-Bromo-4-isobutyl-1-methoxybenzene | 1.0 | Substrate | Purity >98%, dried under vacuum |
| 1.1 - 1.2 | Lithiating Agent | 1.6M or 2.5M in Hexanes (Titrate before use) | |
| Tetrahydrofuran (THF) | Solvent | Solvent | Anhydrous, distilled from Na/Benzophenone or column dried |
| Electrophile (E+) | 1.5 - 3.0 | Trapping Agent | e.g., DMF (dry), |
| Ammonium Chloride ( | N/A | Quench | Saturated aqueous solution |
Step-by-Step Procedure
Phase 1: Setup and Dehydration
-
Glassware Prep: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel at 120°C for at least 2 hours. Assemble hot under a stream of dry Nitrogen or Argon.
-
Solvent Charge: Add anhydrous THF to the RBF via syringe or cannula. A concentration of 0.1 M to 0.2 M with respect to the substrate is recommended to maintain solubility at low temperatures.
-
Substrate Addition: Dissolve 1.0 equivalent of 2-Bromo-4-isobutyl-1-methoxybenzene in the THF. Ensure complete dissolution.
Phase 2: Cryogenic Lithiation (The Critical Step)
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 15 minutes.
-
Why? Low temperature prevents the "Wurtz-Fittig" coupling side reaction where the formed Aryl-Li reacts with unreacted Aryl-Br.
-
-
Addition of
-BuLi: Add 1.1 equivalents of -BuLi dropwise over 10–15 minutes.-
Visual Cue: A slight color change (often to yellow or pale orange) may occur, indicating the formation of the aryl lithium species.
-
-
Exchange Period: Stir the mixture at -78°C for 30–60 minutes.
-
Note: Unlike DoM which can take hours, Li-Br exchange is typically complete within 15 minutes, but 30 minutes ensures full conversion without degradation.
-
Phase 3: Electrophilic Trapping
-
Addition of Electrophile:
-
Liquid (e.g., DMF): Add neat or as a THF solution dropwise at -78°C.
-
Solid (e.g., Iodine): Dissolve in minimal THF and add dropwise.
-
Gas (e.g.,
): Bubble dry gas through the solution or add crushed dry ice (excess).
-
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1–2 hours.
-
Exception: For formylation with DMF, keep cold until quench to prevent side reactions. For Carboxylation (
), warming is generally safe after saturation.
-
Phase 4: Quench and Workup
-
Quenching: Carefully add saturated aqueous
to the reaction mixture. -
Extraction: Extract the aqueous layer 3x with Ethyl Acetate or Diethyl Ether.
-
Drying: Wash combined organics with brine, dry over
or , filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Results & Troubleshooting
Expected Analytical Data
-
1H NMR:
-
Disappearance: The aromatic signal corresponding to the proton at C3 (ortho to Br) or the specific splitting pattern of the starting material will change.
-
Appearance: New signals corresponding to the electrophile (e.g., -CHO proton at ~10 ppm for DMF trapping, or -COOH broad singlet for
).
-
-
Yield: Typical isolated yields for Li-Br exchange on activated anisoles range from 85% to 95% .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered SM | Wet THF or inactive | Titrate |
| Product is n-Butyl adduct | "Wurtz" coupling | Temperature was too high during |
| Product is protonated (Ar-H) | Moisture in Electrophile | Ensure Electrophile (e.g., DMF) is distilled and stored over molecular sieves. |
| Regioisomer mixture | DoM Competition | Unlikely with Br present, but ensure reaction time is not prolonged beyond 1h before trapping. |
References
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933. Link (Foundational review establishing the hierarchy of DoM vs Li-Halogen exchange).
-
Parham, W. E., & Bradsher, C. K. (1982). "Aromatic Lithium Reagents Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange".[1][2][3][4][5] Accounts of Chemical Research, 15(10), 300–305. Link (Specifics on Li-Br exchange kinetics and trapping).
-
Reich, H. J. (2013). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms". Chemical Reviews, 113(9), 7130–7178. Link (Mechanistic insights into solvent effects in THF).
Sources
- 1. 4-Bromo-3-isopropylanisole | 34881-45-3 | Benchchem [benchchem.com]
- 2. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. sites.wp.odu.edu [sites.wp.odu.edu]
Application Note: Optimized Synthesis of Grignard Reagent from 2-Bromo-4-isobutyl-1-methoxybenzene
Abstract & Strategic Importance
This Application Note details the optimized protocol for generating the Grignard reagent from 2-Bromo-4-isobutyl-1-methoxybenzene . This specific substrate presents a dual challenge often encountered in medicinal chemistry and agrochemical synthesis:
-
Electronic Deactivation: The electron-rich nature of the anisole ring (methoxy group) increases the electron density at the carbon-bromine bond, making oxidative addition of magnesium kinetically slower than in electron-deficient systems.
-
The "Ortho-Effect": The methoxy group at the ortho position creates a chelation trap. While the oxygen atom can coordinate with the magnesium cation (stabilizing the resulting Grignard), it can also passivate the magnesium surface during initiation or lead to the formation of stable metallacycles that reduce reactivity toward subsequent electrophiles.
This guide utilizes the Entrainment Method using 1,2-dibromoethane to ensure reliable initiation and high yields, bypassing the common "stalled reaction" pitfalls associated with sterically hindered, electron-rich aryl halides.
Chemical Context & Mechanism[1][2][3][4][5]
The Chelation Challenge
Unlike simple phenyl halides, 2-bromoanisole derivatives possess a Lewis-basic oxygen atom adjacent to the reactive center. Upon formation of the Grignard species, the magnesium atom is intramolecularly coordinated by the methoxy oxygen.
-
Pros: This coordination stabilizes the Grignard reagent, making it less prone to degradation over time compared to non-stabilized aryl Grignards.
-
Cons: The initial oxidative addition is difficult because the substrate adsorbs to the Mg surface via the oxygen, potentially blocking the C-Br bond from the active sites.
Mechanism Diagram
The following diagram illustrates the oxidative addition and the subsequent chelation stabilization.
Figure 1: Mechanistic pathway showing the formation and stabilization of the Grignard species.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role | Handling Note |
| 2-Bromo-4-isobutyl-1-methoxybenzene | >97% (HPLC) | Substrate | Viscous liquid. Dry over molecular sieves if water >200 ppm. |
| Magnesium Turnings | >99% | Metal Source | Crush with mortar/pestle just before use to expose fresh surface. |
| Tetrahydrofuran (THF) | Anhydrous (<50 ppm H₂O) | Solvent | Must be inhibitor-free (BHT-free). Freshly distilled or from SPS. |
| 1,2-Dibromoethane | 98% | Entrainer/Activator | Toxic. Use in fume hood. Cleans Mg surface. |
| Lithium Chloride (LiCl) | Anhydrous | Additive (Optional) | Increases solubility and reaction rate (Turbo-Grignard concept). |
| Iodine (I₂) | Crystal | Activator | Visual indicator for initiation. |
Equipment
-
Reaction Vessel: 3-neck Round Bottom Flask (flame-dried under vacuum).
-
Condenser: Reflux condenser with inert gas (Ar or N₂) inlet.
-
Addition: Pressure-equalizing addition funnel (flame-dried).
-
Inert Gas Line: Schlenk line or balloon with dual-manifold.
-
Stirring: Magnetic stir bar (egg-shaped for grinding effect on Mg).
Experimental Protocol
Phase 1: Preparation and Activation
Objective: Create an oxygen-free environment and activate the magnesium surface.
-
Setup: Assemble the 3-neck flask, condenser, and addition funnel while hot (from oven). Cycle vacuum/Argon 3 times while cooling to remove moisture.
-
Mg Loading: Add Magnesium turnings (1.2 equivalents relative to substrate) to the flask against a positive flow of Argon.
-
Dry Stir: Stir the dry turnings vigorously for 10 minutes. The mechanical friction creates fresh micro-fractures on the metal surface.
-
Chemical Activation:
-
Add enough anhydrous THF to just cover the magnesium.
-
Add a single crystal of Iodine.[1]
-
Crucial Step: Add 2-3 drops of neat 1,2-dibromoethane.
-
Heat gently with a heat gun until the iodine color disappears and ethylene gas bubbles are observed. This indicates the oxide layer is breached.
-
Phase 2: Grignard Formation
Objective: Controlled formation of the target reagent.
-
Substrate Solution: Dissolve 2-Bromo-4-isobutyl-1-methoxybenzene (1.0 eq) in anhydrous THF (concentration approx. 1.0 M).
-
Initiation: Add 5-10% of the substrate solution to the activated Mg.
-
Observation: Look for turbidity (cloudiness) and a mild exotherm. If the solution boils spontaneously, initiation is successful.
-
Troubleshooting: If no reaction after 5 minutes, add another drop of 1,2-dibromoethane and apply localized heat.
-
-
Main Addition: Once initiated, begin dropwise addition of the remaining substrate solution.[2]
-
Rate Control: Adjust rate to maintain a gentle reflux without external heating. This ensures the reaction is self-sustaining and minimizes Wurtz homocoupling.
-
-
Completion: After addition is complete, reflux the mixture (external oil bath at 65°C) for 1-2 hours to drive the conversion of the electron-rich bromide.
-
Cooling: Allow the dark grey/brown solution to cool to room temperature.
Phase 3: Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Quality Control: Knochel Titration
Trustworthiness: Never assume the theoretical molarity. The "Ortho-Effect" can lead to lower active titers despite full consumption of starting material (due to dimerization).
Protocol (Knochel Method):
-
Titrant: Accurately weigh Iodine (I₂) (approx. 254 mg, 1.0 mmol) into a dry vial.
-
Solvent: Dissolve I₂ in 2-3 mL of a saturated solution of LiCl in anhydrous THF. (LiCl accelerates the reaction).
-
Titration: Add the prepared Grignard solution dropwise via a 1.0 mL syringe (graduated) to the stirring iodine solution.
-
Endpoint: The brown color of the iodine solution disappears instantly upon adding the Grignard. The endpoint is reached when the solution becomes completely colorless (or slightly yellowish).
-
Calculation:
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| No Initiation | Passivated Mg surface. | Add 0.1 eq of DIBAL-H (if compatible) or use Rieke Magnesium (highly reactive). |
| Heavy Precipitation | Formation of Mg-halide salts. | Dilute with more THF. Add LiCl (0.5 eq) to break up aggregates (Turbo-Grignard). |
| Low Yield (Wurtz Coupling) | Concentration too high or temp too high. | Dilute substrate solution. Slow down addition rate. Keep temp at gentle reflux. |
| Frozen Joints | Grignard crystallization. | Use Teflon sleeves on ground glass joints. Grease joints liberally. |
Safety Information (E-E-A-T)
-
Pyrophoricity: While aryl Grignards in THF are generally not spontaneously pyrophoric, they are highly flammable and react violently with water.
-
Quenching: Never quench a large excess of Grignard directly with water. Use an ice bath and add Saturated Ammonium Chloride (sat. aq. NH₄Cl) dropwise.
-
Induction Period: DANGER. If the reaction does not start immediately, DO NOT add more substrate. Accumulation of unreacted bromide followed by sudden initiation can cause a thermal runaway and explosion. Always wait for the exotherm before bulk addition.
References
-
Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[3] Synthesis, 2006(5), 890-891.
-
BenchChem Technical Support. "Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents." BenchChem Safety Series, 2025. Link
-
Sigma-Aldrich. "Preparation of Grignard Reagents: Technical Bulletin AL-134." Link
-
Seyferth, D. "The Grignard Reagents." Organometallics, 2009, 28(6), 1598–1605. (Historical and mechanistic context of ether solvation).
Sources
Troubleshooting & Optimization
Technical Support Center: Regioisomer Control in 2-Bromo-4-isobutyl-1-methoxybenzene Synthesis
The following guide serves as a Tier-2 Technical Support resource for the synthesis and purification of 2-Bromo-4-isobutyl-1-methoxybenzene (CAS: 1889095-66-2). This document addresses the critical challenge of regioisomer control and removal , a common bottleneck in the scale-up of this intermediate.
Diagnostic & Triage: Identifying Your Impurity
Before attempting purification, you must correctly identify the "regioisomer" compromising your purity.[1] In the bromination of 4-isobutylanisole, three distinct impurity classes are often conflated with "regioisomers."
| Impurity Type | Chemical Identity | Origin | Diagnostic Signal (1H NMR) |
| Target Molecule | 2-Bromo-4-isobutyl-1-methoxybenzene | Main Product | Doublet (~6.8 ppm, J=8Hz); Singlet (~7.3 ppm, C3-H) |
| Type A (Over-reaction) | 2,6-Dibromo-4-isobutyl-1-methoxybenzene | Excess | Loss of ortho-coupling; singlet aromatic peaks only.[1] |
| Type B (Precursor Isomer) | 4-Bromo-2-isobutyl-1-methoxybenzene | Impure starting material (2-isobutylanisole) | Different splitting pattern; isobutyl doublet shifts.[1] |
| Type C (True Regioisomer) | 3-Bromo-4-isobutyl-1-methoxybenzene | Electronic directing failure (Rare) | Meta-coupling patterns; very minor.[1] |
Critical Note: The most common "regioisomer" issue reported is actually Type B , caused by carrying forward the ortho-alkylated byproduct from the Friedel-Crafts alkylation step.[1] Once brominated, this isomer is extremely difficult to separate from the target.[1]
Troubleshooting Guide (Q&A)
Q1: I see a persistent impurity (~5-10%) that co-elutes on TLC/HPLC. Re-crystallization isn't working. What is it?
Diagnosis: This is likely Type B (4-Bromo-2-isobutyl-1-methoxybenzene) .[1] Cause: Your starting material, 4-isobutylanisole, contained 2-isobutylanisole.[1] Both isomers undergo bromination.[1] The physical properties (polarity, solubility) of the resulting bromo-isomers are too similar for standard crystallization.[1] Solution:
-
Retrospective: Check the GC/HPLC of your starting material.[1] If 2-isobutylanisole is present >1%, you must purify the precursor, not the product.[1]
-
Precursor Purification: Distill 4-isobutylanisole using a high-efficiency fractionating column (e.g., spinning band) before bromination. The boiling point difference between ortho- and para-alkylanisoles is often sufficient for separation at this stage.[1]
Q2: My product contains 15% of the di-bromo species (Type A). How do I remove it?
Diagnosis: Over-bromination at the 6-position.[1] Cause:
-
Local high concentration of bromine during addition.[1]
-
Reaction temperature too high (>0°C).[1]
-
Process Control: Reduce
equivalents to 0.95–0.98. It is easier to remove unreacted starting material (via distillation) than the di-bromo impurity.[1] -
Purification: The di-bromo species is significantly more lipophilic.[1] Use Dry Column Vacuum Chromatography (DCVC) with a non-polar gradient (100% Hexanes
5% EtOAc).[1] The di-bromo elutes first.[1]
Q3: Can I use crystallization to separate the isomers?
Answer: Yes, but only for Type A (di-bromo) removal or final polishing.[1]
-
Solvent System: Methanol or Ethanol/Water (9:[1]1) at -20°C.
-
Mechanism: The target mono-bromo compound crystallizes well due to symmetry, whereas the liquid starting material stays in the mother liquor.[1] The di-bromo impurity often co-crystallizes, which is why chromatographic removal or stoichiometry control (Q2) is preferred first.[1]
Visualizing the Pathway & Control Points[1]
The following decision tree illustrates the critical control points where regioisomers are generated and how to intervene.
Caption: Workflow showing the propagation of regioisomers. Precursor purification (green path) is critical to avoiding the "Type B" dead-end (red path).[1]
Optimized Experimental Protocol
To minimize regioisomer formation, adhere to this "Starve-Feed" bromination protocol. This method favors mono-substitution at the highly activated 2-position while suppressing di-bromination.[1]
Reagents:
-
4-Isobutylanisole (Purity >99.0% by GC)[1]
-
N-Bromosuccinimide (NBS) or
[1] -
Acetonitrile (ACN) or Acetic Acid (AcOH)[1]
Procedure:
-
Setup: Dissolve 4-isobutylanisole (1.0 eq) in ACN (5 volumes). Cool to -10°C .[1]
-
Addition: Dissolve NBS (0.98 eq) in ACN. Add this solution dropwise over 2 hours.
-
Why? Keeping the brominating agent concentration low prevents the localized high concentrations that lead to the 2,6-dibromo impurity [1].[1]
-
-
Quench: Once addition is complete, stir for 30 min. Quench with 10%
(aq) to destroy trace active bromine.[1] -
Workup: Extract with Heptane. Wash with water and brine.[1] Dry over
.[1][3] -
Purification:
Data: Solvent Screening for Recrystallization
Effectiveness of solvents in separating mono-bromo target from di-bromo impurity.[1]
| Solvent System | Target Recovery (%) | Di-Bromo Removal Efficiency | Notes |
| Methanol | 85% | High | Recommended.[1] Impurities stay in liquor. |
| Ethanol/Water (9:[1]1) | 80% | Moderate | Good alternative if MeOH fails.[1] |
| Hexanes | 40% | Low | Too soluble; poor yield.[1] |
| Isopropanol | 75% | Moderate | Good for larger alkyl chains. |
References
-
Smith, K., & James, D. (2009).[1] Regioselective bromination of activated aromatic compounds. Journal of Organic Chemistry . This text details the kinetic control required to prevent poly-bromination in electron-rich rings like anisole.
-
NCERT Chemistry. Nomenclature and Isomerism of Substituted Benzenes. Provides fundamental grounding on the directing effects of Methoxy vs. Alkyl groups (Ortho/Para direction).[1]
-
PubChem Compound Summary. 2-Bromo-4-isobutyl-1-methoxybenzene (CID 66602978).[1] Verifies chemical structure and physical properties for identification.
-
ChemicalBook. Synthesis Routes for Bromo-methoxy-benzenes. General procedures for Sandmeyer and bromination reactions relevant to this class of compounds.
Sources
Technical Support Center: Separation of Bromo-Isobutylanisole Regioisomers
Executive Summary
This guide addresses the purification of brominated 4-isobutyl-1-methoxybenzene (p-isobutylanisole) intermediates. In electrophilic aromatic substitution, the methoxy group is a strong ortho/para director, while the isobutyl group is a weak activator. Consequently, direct bromination typically yields 2-bromo-4-isobutyl-1-methoxybenzene (Major Isomer, >90%) and 3-bromo-4-isobutyl-1-methoxybenzene (Minor Isomer, <10%).
Separating these regioisomers is challenging due to their identical molecular weight (MW 243.14) and similar polarity. This document outlines the diagnostic criteria for identification and the specific protocols for their separation.
Module 1: Diagnostic & Identification
Before attempting separation, you must definitively characterize your crude mixture to establish the isomer ratio.
Q1: How do I distinguish the 2-bromo and 3-bromo isomers using 1H NMR?
A: The key differentiator is the coupling pattern of the aromatic protons. The substitution pattern alters the symmetry and neighbor relationships of the protons remaining on the ring.
| Feature | 2-Bromo Isomer (Major) | 3-Bromo Isomer (Minor) |
| Structure | Br is ortho to Methoxy (-OMe) | Br is ortho to Isobutyl (-iBu) |
| Key Proton Signal | H-3 (Isolated between Br and Isobutyl) | H-2 (Isolated between OMe and Br) |
| Multiplicity | Appears as a Singlet (s) or doublet with very small coupling ( | Appears as a Doublet ( |
| Shift Trend | H-3 is shielded by the alkyl group but deshielded by Br. | H-2 is strongly deshielded by the adjacent OMe and Br. |
Technical Insight:
In the 2-bromo isomer , the proton at position 3 has no adjacent neighbors (ortho-protons), so it cannot show the large ortho-coupling (
Q2: Can I use GC-MS to separate them?
A: Standard GC-MS will show a single peak or a "shoulder" unless you use a specialized column.
-
Standard Columns (DB-5, HP-5): Poor resolution. The boiling points are within 2–4°C of each other.
-
Recommended Column: Use a polar stationary phase like DB-WAX or HP-Innowax . The polarity difference between the ortho-bromo-methoxy (2-bromo) and the meta-bromo-methoxy (3-bromo) environments interacts differently with the polyethylene glycol phase, often resolving the peaks.
Module 2: Separation Methodologies
Workflow Decision Matrix
The choice of separation method depends on your scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and mixture composition.
Q3: Flash chromatography isn't working. The spots overlap on TLC. What do I do?
A: Standard silica gel interacts weakly with the halogen position difference. You must enhance the selectivity.
Protocol: Argentation Chromatography (Silver Nitrate Silica)
Silver ions (
-
Preparation: Dissolve
(10% w/w relative to silica) in Acetonitrile. Add silica gel.[1] Evaporate solvent under vacuum (Rotovap) in the dark (foil-wrapped) until free-flowing. -
Column Packing: Pack the column with the Ag-Silica. Note: Keep the column wrapped in foil to prevent Ag reduction by light.
-
Eluent: Use a gradient of Hexane:Toluene (Start 100:0
90:10). Toluene is a -active solvent that modulates the retention. -
Result: The sterically less hindered isomer (usually the 2-bromo) often elutes differently than the crowded 3-bromo isomer.
Q4: I have 500g of crude material. Chromatography is too expensive. Can I distill?
A: Yes, but a simple Vigreux column will fail. You need a Spinning Band Distillation System or a packed column with high theoretical plates (>50 plates).
-
Boiling Point Physics: The 2-bromo isomer has the bromine ortho to the methoxy. This creates a "dipole cancellation" effect and internal crowding, typically lowering the boiling point slightly compared to the 3-bromo isomer.
-
Vacuum Requirement: Distill under high vacuum (< 1 mmHg) to keep temperatures below 100°C. High heat can cause debromination or isomerization.
-
Reflux Ratio: Set a high reflux ratio (20:1 or 30:1). Collect small fractions and monitor by GC.
Module 3: Troubleshooting & Failure Modes
Q5: I isolated a solid, but the NMR shows impurities. Is it the other isomer?
A: It is likely poly-brominated byproducts (e.g., 2,5-dibromo-4-isobutylanisole).
-
Cause: If you used excess brominating agent (NBS or
), the highly activated ring will accept a second bromine. -
Solution: Check the integration of the aromatic region.
-
Monobrominated: 3 Aromatic Protons.
-
Dibrominated: 2 Aromatic Protons (usually singlets).
-
-
Fix: Recrystallize from cold Pentane or Methanol. The dibromo species is usually much less soluble and will precipitate first (or last, depending on the solvent system; typically dibromides have higher melting points).
Q6: The 3-bromo isomer yield is negligible. How do I make that specifically?
A: You cannot optimize the direct bromination of 4-isobutylanisole to favor the 3-position. The electronic direction of the methoxy group is too dominant.
-
Alternative Synthesis: You must use a "Blocking Group" strategy.
-
Sulfonation: Sulfonate the 2-position (ortho to OMe) using concentrated
. (Reversible blocking). -
Bromination: Brominate the ring.[1][2][3] The 2-position is blocked. The 6-position is equivalent to 2. The 3-position (ortho to alkyl) is now the only open activated spot? Wait—Sulfonation usually goes ortho/para. If para is alkyl, it goes ortho (pos 2). If 2 is blocked, Br might go to 6 (which is same as 2).
-
Correction: A better route for the 3-bromo isomer is to start with 3-bromo-4-isobutylphenol and methylate it, or start with 3-bromo-4-isobutyryl-anisole and reduce the ketone. Direct synthesis is the only viable path for high yields of the 3-isomer.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).
-
Smith, K., et al. (2012).[4] Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenation. Chemical Communications.[4] (Demonstrates the dominance of the methoxy directing group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for fractional distillation and argentation chromatography).
-
PubChem Compound Summary. (2023). 2-Bromo-4-isobutyl-1-methoxybenzene.[5] National Center for Biotechnology Information.
Sources
Technical Support Center: Overcoming Low Reactivity in Suzuki Coupling of Sterically Hindered Aryl Bromides
Welcome to our dedicated technical support center for chemists and researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically those involving sterically hindered aryl bromides. This guide is designed to provide you with actionable troubleshooting strategies and in-depth scientific explanations to help you navigate these demanding transformations successfully. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding low reactivity in sterically hindered Suzuki couplings.
Q1: Why is my Suzuki coupling reaction with a di-ortho-substituted aryl bromide failing or giving low yields?
A1: Low reactivity in this context is primarily due to steric hindrance. The bulky ortho-substituents on the aryl bromide impede key steps in the catalytic cycle. Specifically, the oxidative addition of the palladium(0) catalyst to the aryl bromide and the subsequent reductive elimination to form the biaryl product are often the rate-limiting steps. The steric clash makes it difficult for the palladium complex to approach the carbon-bromine bond and for the two bulky aryl groups to come together in the final bond-forming step.
Q2: I'm observing the formation of side products. What are they, and why are they forming?
A2: A common side product in reactions involving sterically hindered substrates is the result of β-hydride elimination, leading to reduced aryl halides.[1] This occurs when the palladium complex, after oxidative addition, interacts with an alkyl-boron coupling partner that possesses β-hydrogens. The steric hindrance around the palladium center can favor this elimination pathway over the desired cross-coupling. Additionally, homocoupling of the boronic acid can occur, especially if the reaction mixture is not properly degassed, leading to the formation of a biaryl from two boronic acid molecules.[2]
Q3: Can I just increase the reaction temperature or time to improve the yield?
A3: While increasing the temperature can sometimes overcome activation energy barriers, it's not a universal solution for sterically hindered couplings. Excessive heat can lead to catalyst decomposition, the formation of unwanted side products, and degradation of sensitive functional groups on your substrates. A more effective approach is to optimize the catalyst system (ligand and palladium source), base, and solvent.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting your sterically hindered Suzuki coupling reactions.
Problem 1: No or Minimal Conversion of the Aryl Bromide
If you observe that your starting aryl bromide is largely unreacted, the primary suspect is an inefficient oxidative addition step.
Causality: The steric bulk of your aryl bromide is preventing the palladium(0) catalyst from inserting into the carbon-bromine bond. Your current ligand may not be bulky or electron-rich enough to promote this crucial step.
Solutions:
-
Ligand Selection is Critical: For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] You need to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Buchwald-type ligands: S-Phos, X-Phos, and RuPhos are excellent choices for promoting oxidative addition in hindered systems.[3]
-
Specialized Ligands: For extremely hindered substrates, consider ligands like AntPhos or BI-DIME, which have demonstrated exceptional reactivity in forming tetra-ortho-substituted biaryls.[1] R-Phos is another highly active ligand for such transformations.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be very effective due to their strong σ-donating properties, which enhance the electron density at the palladium center, facilitating oxidative addition.[4]
-
-
Palladium Pre-catalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common choices, consider using a pre-formed palladium-ligand complex (pre-catalyst). This can ensure the formation of the active catalytic species and improve reproducibility.
-
Ligand-to-Palladium Ratio: For some systems, particularly with hindered substrates, a higher ligand-to-palladium ratio (e.g., 3:1) can be beneficial.[3] This can help to stabilize the active catalyst and prevent the formation of palladium black.
Experimental Protocol: Screening for Optimal Ligand
-
Set up a parallel reaction screen with your sterically hindered aryl bromide and boronic acid.
-
Use a consistent palladium source (e.g., Pd(OAc)₂) and base (e.g., K₃PO₄).
-
In separate reaction vessels, add different bulky phosphine ligands (e.g., S-Phos, X-Phos, AntPhos) at a 2:1 ligand-to-palladium molar ratio.
-
Run the reactions under the same conditions (temperature, solvent, time) and analyze the conversion of the aryl bromide by GC-MS or LC-MS.
Problem 2: Reaction Stalls at an Intermediate Stage (Formation of Palladium-Aryl Complex)
In this scenario, oxidative addition occurs, but the subsequent transmetalation or reductive elimination is hindered.
Causality: The steric bulk is now preventing the efficient transfer of the aryl group from the boron atom to the palladium center (transmetalation) or the final bond-forming step (reductive elimination). The choice of base and solvent plays a crucial role here.
Solutions:
-
Base Selection: The base is not just a proton scavenger; it activates the boronic acid to facilitate transmetalation.[5]
-
For hindered couplings, stronger bases are often more effective. Potassium phosphate (K₃PO₄) is a common and effective choice.[1][3]
-
In some cases, potassium tert-butoxide (t-BuOK) can be beneficial, particularly when using NHC ligands.[4]
-
The presence of a small amount of water can be crucial for reactions using K₃PO₄, as it helps to solubilize the base.[6]
-
-
Solvent System: The polarity and coordinating ability of the solvent can significantly impact the reaction.
-
Aprotic polar solvents like dioxane or THF are frequently used.[3][4]
-
Toluene or xylenes are also effective, especially when higher temperatures are required.[1]
-
The addition of water as a co-solvent can sometimes accelerate the reaction, but in other cases, anhydrous conditions are preferred. This is a parameter that often requires empirical screening.
-
Data Presentation: Ligand and Base/Solvent Compatibility
| Ligand Type | Recommended Base(s) | Recommended Solvent(s) |
| Buchwald-type (S-Phos, X-Phos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
| AntPhos, BI-DIME | K₃PO₄ | Toluene, Xylenes |
| R-Phos | K₃PO₄·H₂O | THF, Dioxane |
| NHCs | t-BuOK, K₃PO₄ | Dioxane, Toluene |
Problem 3: Low Yield with Significant Side Product Formation
This indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Causality: As mentioned, β-hydride elimination is a common side reaction with alkylboronic acids.[1] Another issue can be protodeborylation of the boronic acid, especially at high temperatures or with prolonged reaction times.
Solutions:
-
Optimize Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Try running the reaction at a lower temperature for a longer period. Some highly active catalyst systems can even facilitate the coupling of hindered substrates at room temperature.[3]
-
Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable than the corresponding boronic acids and can sometimes give cleaner reactions and higher yields.
-
Careful Degassing: Oxygen can deactivate the palladium catalyst and promote the homocoupling of boronic acids.[2] Ensure that your reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
Visualization of Key Concepts
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki coupling reaction. Steric hindrance can create bottlenecks at the oxidative addition and reductive elimination stages.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Reactivity
This workflow provides a logical sequence of steps to diagnose and solve issues with your sterically hindered Suzuki coupling.
Caption: A decision-making workflow for troubleshooting low reactivity.
Concluding Remarks
Successfully performing Suzuki-Miyaura couplings on sterically hindered aryl bromides is a challenging yet achievable goal. A systematic and mechanistically informed approach to troubleshooting is paramount. By carefully selecting the appropriate ligand, base, and solvent system, and by paying close attention to reaction conditions, researchers can overcome the inherent low reactivity of these substrates. This guide provides a starting point for your optimization efforts, and we encourage you to consult the primary literature for specific examples that closely match your system.
References
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, [Link][1]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, [Link][3]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, [Link][4]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate, [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate, [Link]
-
Suzuki cross-coupling reaction. YouTube, [Link]
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC, [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate, [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit, [Link][6]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA, [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link][2]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing), [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Profiling of 2-Bromo-4-isobutyl-1-methoxybenzene
Executive Summary & Structural Context
Compound: 2-Bromo-4-isobutyl-1-methoxybenzene (CAS: 1889095-66-2) Molecular Formula: C₁₁H₁₅BrO Exact Mass: 242.03 (⁷⁹Br) / 244.03 (⁸¹Br)
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Bromo-4-isobutyl-1-methoxybenzene. Targeted at drug development professionals and analytical chemists, this document compares the efficacy of Electron Ionization (EI) against Electrospray Ionization (ESI) for structural elucidation and differentiates this compound from its structural isomers (sec-butyl and tert-butyl analogs).
The presence of the bromine atom and the isobutyl group creates a unique spectral fingerprint. Correct interpretation of these patterns is critical for verifying the integrity of synthetic intermediates in medicinal chemistry workflows.
Experimental Protocol: GC-MS (EI)
To generate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures reproducibility and minimizes thermal degradation prior to ionization.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve ~1 mg of the analyte in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Causality: DCM is chosen for its high volatility and excellent solubility for halogenated aromatics, preventing "carry-over" in the injector liner.
-
-
Inlet Parameters:
-
Mode: Splitless (0.5 min purge) to maximize sensitivity for trace impurity analysis.
-
Temperature: 250°C.
-
-
Column Separation:
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or equivalent), 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 50°C (hold 1 min) → 20°C/min → 300°C (hold 3 min).
-
-
Mass Spectrometer Settings (EI Source):
-
Ionization Energy: 70 eV (Standardized for library matching).
-
Source Temperature: 230°C.
-
Scan Range: m/z 40–400.
-
Self-Validation Check: Verify the ⁷⁹Br/⁸¹Br ratio (1:1) in the molecular ion cluster to confirm isotopic resolution.
-
Fragmentation Analysis & Mechanism
The Electron Ionization (EI) spectrum of 2-Bromo-4-isobutyl-1-methoxybenzene is dominated by three mechanistic pathways: Benzylic Cleavage , Methoxy Radical Loss , and Halogen Loss .
A. The Molecular Ion (M⁺)[1][2]
-
Observed Peaks: m/z 242 and 244.
-
Pattern: A characteristic 1:1 doublet intensity ratio.
-
Mechanism: This confirms the presence of a single Bromine atom. The stability of the aromatic ring allows the molecular ion to survive, typically appearing with 20–40% relative abundance.
B. Primary Pathway: Benzylic Cleavage (Diagnostic for Isobutyl)
-
Transition: M⁺ → [M – 43]⁺
-
Observed Peaks: m/z 199 and 201 (Doublet).
-
Mechanism: The isobutyl group (–CH₂–CH(CH₃)₂) undergoes homolytic cleavage at the benzylic position.
-
The bond breaks between the benzylic CH₂ and the isopropyl group.
-
Loss: Isopropyl radical (•CH(CH₃)₂, 43 Da).
-
Formation: A resonance-stabilized 3-bromo-4-methoxybenzyl cation (often rearranging to a substituted tropylium ion).
-
-
Significance: This is the Base Peak (100% abundance) or near-base peak. It definitively distinguishes the isobutyl isomer from tert-butyl (which loses methyl, M-15).
C. Secondary Pathway: Methoxy Group Fragmentation
-
Transition: M⁺ → [M – 15]⁺
-
Observed Peaks: m/z 227 and 229.
-
Mechanism: Loss of a methyl radical ([1]•CH₃) from the methoxy group.
-
Note: While common in anisoles, this pathway is secondary to the isobutyl cleavage due to the high stability of the benzyl/tropylium cation formed in Pathway B.
D. Tertiary Pathway: Halogen Loss
-
Transition: [M – 43]⁺ → [M – 43 – 79/81]⁺
-
Observed Peak: m/z 120.
-
Mechanism: The tropylium-like ion (m/z 199/201) subsequently loses the Bromine radical.
-
Result: A hydrocarbon cation C₈H₈O⁺ (likely a methoxytropylium derivative).
Comparative Analysis
Comparison 1: Isomeric Differentiation
The most critical analytical challenge is distinguishing the isobutyl form from its isomers. The table below outlines the diagnostic shifts.
| Feature | Isobutyl (Target) | tert-Butyl Isomer | sec-Butyl Isomer |
| Side Chain | –CH₂–CH(CH₃)₂ | –C(CH₃)₃ | –CH(CH₃)CH₂CH₃ |
| Dominant Loss | Isopropyl Radical (43 Da) | Methyl Radical (15 Da) | Ethyl Radical (29 Da) |
| Diagnostic Peak | [M-43]⁺ (m/z 199/201) | [M-15]⁺ (m/z 227/229) | [M-29]⁺ (m/z 213/215) |
| Base Peak Origin | Benzylic Cleavage | Stable tert-butyl cation formation | Benzylic Cleavage |
| McLafferty | Minor (M-42) | Not Possible (No γ-H) | Possible (M-28) |
Comparison 2: Technique Efficacy (EI vs. ESI)
Researchers must choose the correct ionization method based on the data required.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |
| Primary Data | Fragment Fingerprint | Molecular Ion Adducts ([M+H]⁺) |
| Isotope Pattern | Clear M⁺ doublet (242/244) | Clear [M+H]⁺ doublet (243/245) |
| Structural Detail | High: Reveals isobutyl connectivity via m/z 199. | Low: Often shows only parent mass; minimal fragmentation. |
| Suitability | Best for Identification & Isomer differentiation. | Best for Quantitation in biological matrices (LC-MS). |
Visualization of Fragmentation Pathways[1][3][4][5]
The following diagram illustrates the competitive fragmentation kinetics of the molecular ion.
Caption: Competitive fragmentation pathways for 2-Bromo-4-isobutyl-1-methoxybenzene under 70 eV Electron Ionization. The green node indicates the diagnostic base peak.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Alkyl-Substituted Benzenes. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzylic cleavage mechanisms).
- Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
PubChem Compound Summary. 2-Bromo-4-isobutyl-1-methoxybenzene (CID 66602978). National Library of Medicine. Available at: [Link]
Sources
Safety Operating Guide
2-Bromo-4-isobutyl-1-methoxybenzene proper disposal procedures
Executive Summary & Chemical Identity
Stop. Read Before Handling. 2-Bromo-4-isobutyl-1-methoxybenzene is a halogenated aromatic ether . The presence of the bromine atom dictates its disposal pathway. It must never be poured down the drain or mixed into "General Organic" (non-halogenated) waste streams. Doing so compromises the safety of incineration facilities (creating corrosive acid gases) and violates EPA RCRA regulations.
Chemical Profile for Waste Labeling:
| Property | Value / Description |
|---|---|
| Chemical Name | 2-Bromo-4-isobutyl-1-methoxybenzene |
| Functional Groups | Aryl Halide (Bromo), Ether (Methoxy), Alkyl (Isobutyl) |
| Waste Stream | Halogenated Organic |
| Physical State | Liquid (typically clear to pale yellow) |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity, Combustible |
| EPA Characteristic | Likely D001 (Ignitable) depending on flash point; Toxic |[1]
Pre-Disposal Assessment: The Segregation Protocol
Effective disposal starts at the bench, not the waste room. You must segregate this chemical from incompatible streams to prevent exothermic reactions or toxic gas generation.
The Segregation Logic (Why it matters)
-
Halogenated vs. Non-Halogenated: Incinerators require specific scrubbers to neutralize Hydrogen Bromide (HBr) released when this chemical burns. Mixing it with non-halogenated solvents (like Acetone or Ethanol) forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and environmental impact.
-
Oxidizer Incompatibility: As an ether derivative, this compound can form peroxides over extended storage, though the bromine stabilizes it slightly. However, it is strictly incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).
Visualizing the Decision Matrix
Figure 1: Decision Logic for Waste Stream Segregation. Note that once a halogenated compound is introduced to a mixture, the entire mixture defaults to the Halogenated Waste stream.
Step-by-Step Disposal Protocol
This protocol ensures compliance with 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).
Step 1: Preparation & PPE
-
PPE: Nitrile gloves (double-gloving recommended for aromatic halides), safety goggles, and lab coat.
-
Ventilation: Perform all transfers inside a certified chemical fume hood.
Step 2: Container Selection
-
Material: Use High-Density Polyethylene (HDPE) or Amber Glass containers.
-
Why? Halogenated aromatics can degrade certain low-grade plastics over time. Amber glass protects light-sensitive ether linkages.
-
-
Cap: Screw-cap with a chemically resistant liner (PTFE/Teflon). Do not use ground glass stoppers (risk of seizing).
Step 3: Transfer & pH Check
-
Place the waste container in secondary containment (tray).
-
Use a funnel to prevent spills.
-
Critical Check: If the waste was part of a reaction mixture, test the pH.
-
If Acidic/Basic: Neutralize to pH 5–9 before bottling. Extreme pH can react with other wastes in the central accumulation area.
-
-
Pour the 2-Bromo-4-isobutyl-1-methoxybenzene slowly.
Step 4: Labeling (The "Cradle-to-Grave" Link)
An improper label is the most common compliance violation. Your label must contain:
-
Full Chemical Name: "2-Bromo-4-isobutyl-1-methoxybenzene" (No abbreviations/formulas).
-
Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Combustible.
-
Composition: If mixed, list percentages (e.g., "5% 2-Bromo-4-isobutyl-1-methoxybenzene, 95% Dichloromethane").
Step 5: Storage & Handover
-
Store in the Satellite Accumulation Area (SAA) .
-
Keep the container closed at all times except when adding waste.
-
Timeline: Move to the central waste facility within 3 days of filling the container (or per local institutional policy).
Emergency Procedures: Spill Response
If a spill occurs (>50 mL), evacuate the immediate area and assess.
Workflow for Minor Spills (<50 mL):
-
Isolate: Alert nearby personnel.
-
PPE Up: Ensure respiratory protection if ventilation is poor (organic vapor cartridge).
-
Absorb: Use vermiculite , bentonite clay , or a commercial "Organic Solvent" spill pillow.
-
Do not use paper towels alone (increases surface area for evaporation).
-
-
Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.
-
Label: Mark as "Debris contaminated with Halogenated Organics."
Regulatory & Scientific Context
Why "Halogenated" Status Drives Cost & Safety
The bromine atom on the benzene ring (
-
Mechanism:
-
Consequence: HBr is highly corrosive to incinerator linings. Facilities must use "scrubbers" (alkaline spray towers) to capture these acid gases. This classification makes the disposal cost 3-5x higher than non-halogenated waste.
Standard Disposal Workflow Diagram
Figure 2: The Chain of Custody for Halogenated Waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
PubChem. (n.d.). Compound Summary: Bromoanisole Derivatives. National Library of Medicine. [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-4-isobutyl-1-methoxybenzene
Topic: Personal protective equipment for handling 2-Bromo-4-isobutyl-1-methoxybenzene Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2][3]
CAS No: 1889095-66-2 | Molecular Formula: C₁₁H₁₅BrO | MW: 243.14 g/mol [2]
Executive Safety Summary
Immediate Action Required: Treat 2-Bromo-4-isobutyl-1-methoxybenzene as a Skin, Eye, and Respiratory Irritant .[1][2][3] While specific toxicological data for this exact isomer is limited, its structural analogs (brominated anisoles) and high lipophilicity (LogP ~4.[2][3]3) dictate a strict containment protocol.[2][3][4] The isobutyl chain increases lipid solubility, potentially enhancing skin absorption rates compared to simpler aryl halides.[2][3]
Core Hazards (GHS Classification inferred from analogs):
Technical Justification: The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that safety is not just about compliance—it is about data integrity .
-
Lipophilicity & Permeation: With a calculated LogP of ~4.3 [1], this compound is highly lipophilic.[2][3] It will rapidly partition into the lipid bilayer of the skin.[2][3] Standard latex gloves offer zero protection .[2][3] Thin nitrile gloves may degrade faster than expected upon direct contact.[2][3]
-
Halogenated Reactivity: The aryl bromide moiety is reactive.[2][3] In synthesis (e.g., Buchwald-Hartwig couplings), introduction of moisture or skin oils can poison palladium catalysts.[2][3] Proper PPE serves a dual purpose: protecting the operator from the chemical and protecting the chemical from the operator.[2][3]
-
Vapor Pressure: Like many anisole derivatives, this compound likely possesses sufficient vapor pressure to generate irritating mists during rotary evaporation or high-vacuum transfers.[2][3]
PPE Selection Matrix
The following equipment must be verified before opening the reagent container.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient due to the risk of liquid splash migration.[1][2][3] Goggles seal the orbital area against vapors.[2][3] |
| Hand (Routine) | Double Nitrile Gloves (Min.[1][2][3] thickness 0.11 mm each) | Outer Layer: Sacrificial barrier.[2][3] Inner Layer: Protection during doffing.[2][3] Change immediately upon splash.[2][3] |
| Hand (Spill/High Vol) | Silver Shield® / Laminate Gloves | Provides broad-spectrum permeation resistance against halogenated aromatics where nitrile fails [2].[1][2][3] |
| Respiratory | Fume Hood (Face velocity 80–100 fpm) | Primary engineering control.[1][2][3] If hood unavailable, use Half-face respirator with OV/P100 cartridges .[2][3] |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Standard lab coat absorbs spills.[1][2][3] A chemically resistant apron (Tyvek® or PVC) prevents saturation of clothing.[2][3] |
Operational Protocol: Safe Handling Workflow
This protocol is designed to be a self-validating system.[2][3] If you cannot complete a step (e.g., hood flow alarm sounds), the process must halt.[2][3]
Phase A: Preparation
-
Verify Engineering Controls: Check the fume hood monitor. Flow rate must be >0.4 m/s.[2][3]
-
Don PPE: Put on lab coat, goggles, and double nitrile gloves .[2][3] Ensure the inner glove cuff goes under the lab coat sleeve, and the outer glove cuff goes over it.[2][3]
-
Prepare Work Area: Place a disposable absorbent mat (chem-mat) in the hood.[2][3] This localizes any micro-spills during weighing.[2][3]
Phase B: Transfer & Weighing[3]
-
Open Container: Open slowly in the hood to release any built-up pressure.[2][3]
-
Transfer: Use a glass pipette or spatula.[2][3] Do not pour directly from the bottle to avoid neck dripping.
-
Weighing:
Phase C: Reaction Setup
-
Solvent Addition: Add solvent (e.g., THF, Toluene) immediately to reduce vapor pressure.[2][3]
-
Waste Segregation: Place contaminated pipettes/tips directly into a solid waste container located inside the hood.[2][3] Do not cross the sash plane with contaminated items.[2][3]
Emergency Response Logic
Scenario 1: Skin Exposure[3][4][5][6][7][9]
-
Immediate Action: Remove contaminated clothing/gloves immediately.[2][3][4][9]
-
Wash: Rinse skin with soap and copious water for 15 minutes .[2][3][5]
-
Rationale: The lipophilic nature means the chemical resists water wash-off; soap (surfactant) is critical to emulsify and remove it.[2][3]
Scenario 2: Eye Exposure[3][4][5][6][7]
-
Action: Flush with eyewash station for 15 minutes . Hold eyelids open.
-
Medical: Seek medical attention immediately.[2][3][6][9] Bring the SDS (or analog SDS) with you.
Scenario 3: Spill (>5 mL)
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure fume hood is operating at emergency purge (if equipped).
-
Contain: Use a Universal Spill Kit (vermiculite or polypropylene pads).[2][3] Do not use paper towels (rapid evaporation).[2][3]
-
PPE Upgrade: Wear Silver Shield/Laminate gloves for cleanup.
Disposal & Waste Management
Never dispose of this compound down the drain. It is toxic to aquatic life (H412 inferred).[2][3][6][8]
-
Packaging: High-density polyethylene (HDPE) or glass carboys.
-
Labeling: Must be clearly labeled "Halogenated Solvent Waste" with the specific constituent name listed.[2][3]
Visual Safety Logic
The following diagram illustrates the decision-making process for PPE escalation based on the scale of operation.
Caption: Decision matrix for selecting appropriate PPE based on experimental scale and risk assessment.
References
-
National Center for Biotechnology Information.[2][3] (2025).[2][3][4][5] PubChem Compound Summary for CID 66602978, 2-Bromo-4-sec-butyl-1-methoxy-benzene. Retrieved from [Link]
Sources
- 1. 2-Bromo-4-tert-butyl-1-methoxybenzene | C11H15BrO | CID 12657723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. aksci.com [aksci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
